molecular formula C13H24N2O2 B2374796 tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate CAS No. 198210-96-7

tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate

Cat. No.: B2374796
CAS No.: 198210-96-7
M. Wt: 240.347
InChI Key: YHJXPBPXADEIFA-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the development of novel therapeutics. Its primary research value lies in its structural relationship to the 9-azabicyclo[3.3.1]nonane scaffold, which is a privileged structure in the design of high-affinity and selective ligands for sigma receptors, particularly the sigma2 subtype . Research into sigma2 receptors has become a prominent area of investigation due to their role in cell proliferation and death, making them promising targets for oncological applications, as well as for understanding neurological conditions . Scientists utilize this carbamate-protected intermediate in structure-activity relationship (SAR) studies. The N-alkylation of the azabicyclic core and functionalization of the carbamate group are key strategic points for chemical modification, enabling the synthesis of diverse compound libraries aimed at optimizing receptor affinity and selectivity . The rigid bicyclic framework provides a defined three-dimensional geometry that is valuable for probing binding sites in biological systems. Beyond receptor ligand development, this compound falls under the category of heterocyclic building blocks, essential for constructing more complex, biologically active molecules in pharmaceutical research . This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.3.1]nonan-9-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-9-5-4-6-10(11)8-14-7-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJXPBPXADEIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate involves several steps. One common synthetic route includes the reaction of 3-azabicyclo[3.3.1]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

a. Sigma Receptor Modulation

Research indicates that tert-butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate acts as a ligand for sigma receptors, particularly σ2 receptors, which are implicated in neuroprotection and the treatment of neurological disorders such as depression and anxiety . The compound exhibits modest affinity in binding assays, suggesting its potential as a lead compound for drug development targeting these pathways.

b. Neuroprotective Effects

Studies have shown that compounds interacting with sigma receptors can influence intracellular signaling pathways related to neuroprotection . The ability of this compound to modulate these pathways opens avenues for therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders.

a. Catalytic Applications

This compound can serve as a substrate in catalytic hydrogenation processes, particularly over Raney nickel catalysts . This application allows for the generation of various substituted amines, amides, Schiff bases, and isothiocyanates, which are essential intermediates in organic synthesis.

b. Synthesis of Spiro Compounds

The compound's unique bicyclic structure can facilitate the synthesis of spiro compounds and their derivatives . The versatility of this compound in organic reactions makes it a valuable building block in synthetic chemistry.

Case Studies and Research Findings

StudyFocusFindings
Study on Sigma ReceptorsInvestigated the binding affinity of various ligandsThis compound showed promising interaction with σ2 receptors, indicating potential therapeutic uses .
Synthesis PathwaysExplored multi-step organic synthesis techniquesDemonstrated successful generation of substituted amines through catalytic methods involving this compound .
Neuroprotective StudiesEvaluated effects on cellular signalingFound that modulation of sigma receptor activity by the compound could influence neuroprotective pathways, potentially aiding in drug development for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s bicyclo[3.3.1]nonane scaffold distinguishes it from related azabicyclic carbamates. Below is a comparative analysis of structurally similar compounds:

Compound Name Bicyclic Core Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate (Target) 3-azabicyclo[3.3.1]nonane C₁₃H₂₄N₂O₂ 240.34 198210-96-7 Sigma receptor ligand precursor
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 3-azabicyclo[4.1.0]heptane C₁₁H₂₀N₂O₂ 212.29 880545-32-4 Intermediate for heterocyclic drug candidates
tert-Butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate 3-oxa-9-azabicyclo[3.3.1]nonane C₁₂H₂₂N₂O₃ 242.31 198211-13-1 Enhanced solubility due to oxa-substitution
tert-Butyl 7-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate 7-oxo-9-azabicyclo[3.3.1]nonane C₁₃H₂₁NO₃ 239.32 512822-27-4 Ketone functionalization for further synthesis
N-(9-(4-Aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate Modified bicyclo[3.3.1]nonane C₂₄H₃₄N₃O₃ 412.55 Not provided High σ2 receptor selectivity (Ki = 0.8 nM)

Key Differences and Research Findings

  • Bicyclic Ring Size and Rigidity: The 3-azabicyclo[3.3.1]nonane system (Target) provides greater conformational rigidity compared to smaller cores like bicyclo[4.1.0]heptane, enhancing receptor-binding specificity . Substitution with oxygen (e.g., 3-oxa analog in ) improves aqueous solubility but may reduce membrane permeability due to increased polarity .
  • Pharmacological Activity: The unmodified Target compound exhibits moderate affinity for σ receptors (Ki ~10–100 nM), while derivatives like 2f () achieve sub-nanomolar σ2 selectivity through aromatic substitutions . The 7-oxo derivative (CAS 512822-27-4) serves as a precursor for introducing ketone-based functionalities, enabling covalent binding strategies in drug design .
  • Synthetic Utility: The Boc group in the Target compound is stable under basic conditions but readily cleaved with trifluoroacetic acid, allowing selective amine deprotection . Analogues with spiro or fused rings (e.g., 7-azaspiro[3.5]nonane, CAS 147611-03-8) exhibit distinct pharmacokinetic profiles due to altered lipophilicity .

Physicochemical and Commercial Comparison

Property/Aspect Target Compound 3-Oxa Analog 7-Oxo Analog
Purity ≥97% (Aladdin) ≥95% (PharmaBlock) 95% (Enamine)
Price (100 mg) $30.00 (CymitQuimica) Not listed \sim$50–100 (estimated)
Solubility (Predicted) Low (logP = 2.1) Moderate (logP = 1.8) Low (logP = 2.3)
Stability Stable at RT Sensitive to moisture Stable if stored at -20°C

Biological Activity

tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate, with the CAS number 198210-96-7, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Molecular Structure
The compound features a tert-butyl group attached to a nitrogen atom, which is further linked to a bicyclic structure known as 3-azabicyclo[3.3.1]nonane, along with a carbamate functional group. Its molecular formula is C13H24N2O2C_{13}H_{24}N_{2}O_{2} and it has a molecular weight of approximately 240.35 g/mol .

Physical Properties

  • Appearance: Solid at room temperature
  • Purity: Approximately 90%
  • Storage: Recommended in a refrigerator due to stability concerns.

Sigma Receptor Interaction

Research indicates that this compound exhibits notable biological activity as a ligand for sigma receptors, particularly the σ2 subtype. Sigma receptors are implicated in various physiological processes and have been associated with neuroprotective effects, making them targets for therapeutic interventions in neurological disorders such as depression and anxiety .

Binding Affinity Studies

Binding assays have demonstrated that this compound has a modest affinity for sigma receptors, suggesting its potential as a lead compound for drug development targeting these pathways. Interaction studies often utilize radiolabeled ligands to assess binding affinity and specificity against different receptor subtypes, providing insights into its pharmacological profile .

The mechanisms through which this compound exerts its biological effects include modulation of sigma receptor activity, which influences various intracellular signaling pathways. This modulation can lead to neuroprotective outcomes and may provide therapeutic benefits in treating conditions such as neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties that could enhance its therapeutic profile:

Compound NameMolecular FormulaKey Features
Tert-butyl N-{9-azabicyclo[3.3.1]nonan-9-yl}carbamateC14H26N2O2Contains an additional carbon; potential for increased receptor binding affinity
Tert-butyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamateC13H24N2O3Incorporates an oxygen atom; may exhibit different pharmacokinetics
6-(Boc-amino)-3-azabicyclo[3.1.0]hexaneC10H15NSmaller bicyclic structure; primarily used in synthetic organic chemistry

The unique interaction profile with sigma receptors may lead to distinct therapeutic effects compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis by modulating sigma receptor signaling pathways.
  • Therapeutic Applications : Preclinical models suggest that this compound may alleviate symptoms associated with anxiety and depression by enhancing sigma receptor-mediated neurotransmitter release.

These findings highlight the compound's potential for further development into therapeutic agents targeting sigma receptors.

Q & A

Q. What are the key steps in synthesizing tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step procedures, including protection/deprotection of functional groups and cyclization reactions. For example, Boc (tert-butyloxycarbonyl) protection is often used to stabilize amines during synthesis. Optimization may involve adjusting reaction temperatures (e.g., controlled heating to avoid side reactions) and selecting reducing agents like LiAlH4 or oxidizing agents like KMnO4 for specific transformations . Solvent choice (e.g., dichloromethane for polar intermediates) and purification via chromatography or recrystallization are critical for yield improvement .

Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are essential?

X-ray crystallography is the gold standard for determining absolute stereochemistry. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) can resolve spatial arrangements of the bicyclic core and substituents . Complementary techniques include NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for coupling constants and NOE effects) and computational methods (DFT calculations for energy-minimized conformers) .

Q. What are the primary challenges in characterizing its physical properties (e.g., solubility, stability)?

The compound’s bicyclic structure may reduce solubility in aqueous media, necessitating polar aprotic solvents (e.g., DMSO) for assays. Stability studies under varying pH and temperature conditions are required to identify degradation pathways. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How does the puckering conformation of the 3-azabicyclo[3.3.1]nonane core influence reactivity and binding affinity?

The ring system’s puckering coordinates (e.g., Cremer-Pople parameters) determine steric and electronic effects. Molecular dynamics simulations can model conformational flexibility, while crystallographic data reveal dominant puckered states. For instance, a flattened chair conformation may enhance interactions with biological targets like enzymes .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or disorder in the bicyclic framework?

High-resolution data (≤1.0 Å) and software like SHELXL’s TWIN/BASF commands can model twinned crystals. For disorder, partial occupancy refinement and constraints on bond lengths/angles improve accuracy. Comparative analysis with related compounds (e.g., tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane derivatives) provides reference geometries .

Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., cross-coupling)?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the carbamate group’s electron-withdrawing nature may direct functionalization to the bicyclic amine. Machine learning models trained on analogous azabicyclo systems can forecast reaction yields .

Q. What experimental designs validate the compound’s role in modulating biological targets (e.g., GPCRs)?

Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in the tert-butyl group or bicyclic core. In vitro assays (e.g., radioligand binding for receptor affinity) paired with molecular docking (using software like AutoDock) identify critical interactions. Contradictory binding data may arise from stereochemical mismatches, requiring enantiomeric resolution .

Q. How are environmental and metabolic stability profiles assessed for preclinical development?

High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) tracks degradation products under simulated physiological conditions (e.g., liver microsome assays). Computational tools like ADMET predictors estimate metabolic pathways (e.g., cytochrome P450 oxidation) .

Methodological Tables

Parameter Typical Values/Techniques Reference
Synthetic Yield 45–70% (after chromatography)
Melting Point 58–59°C (analogous tert-butyl azabicyclo derivatives)
X-ray Resolution 0.8–1.2 Å
Computational Methods DFT (B3LYP/6-31G* basis set)
Biological Assays IC50 values via fluorescence polarization

Key Considerations for Researchers

  • Data Reproducibility : Cross-validate crystallographic results with NMR and computational models to address discrepancies .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling reactive intermediates (e.g., LiAlH4) .
  • Software Expertise : Proficiency in SHELX and ORTEP-3 is critical for structural analysis .

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